![molecular formula C6H5BrO3S B1522587 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone CAS No. 852619-28-4](/img/structure/B1522587.png)
1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone
Overview
Description
The compound “1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone” contains a bromothiophene moiety and a dihydroxyethanone group . Bromothiophenes are aromatic compounds that contain a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) substituted with a bromine atom . Dihydroxyethanone, also known as glycolaldehyde, is the smallest possible molecule that contains both an aldehyde and a hydroxyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a bromothiophene ring and a dihydroxyethanone group. The bromine atom would add significant weight to the molecule, and the presence of the two hydroxyl groups could lead to interesting hydrogen bonding properties .Chemical Reactions Analysis
The bromine atom on the thiophene ring makes it more reactive towards electrophilic aromatic substitution reactions. The aldehyde group in dihydroxyethanone is also quite reactive and can undergo a variety of reactions such as nucleophilic addition and oxidation .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound might have moderate polarity due to the presence of polar C-O and C=O bonds. The bromine atom would contribute to the overall molecular weight of the compound .Scientific Research Applications
Synthesis and Biological Activity
The solvent-free synthesis of 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones demonstrates the versatility of this compound in generating products with significant antibacterial and antifungal activities. The study highlights the ease of obtaining pure products without the need for complex separation techniques, suggesting its potential in drug discovery and development processes (Sharma et al., 2022).
Electrochemical Analysis
1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone has been utilized as an electroactive labelling reagent for high-performance liquid chromatographic analysis. This application underscores its utility in the precise and sensitive detection of chemical impurities in pharmaceutical formulations, showcasing its role in ensuring drug purity and safety (Bousquet et al., 1997).
Advanced Material Development
Research into conjugated copolymers for electrochromic applications reveals the use of 5-bromothiophene derivatives to create polymers with promising electronic properties. These materials exhibit significant potential in the development of advanced electrochromic devices, indicating the broad applicability of 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone in material science (Shi et al., 2016).
Photovoltaic Enhancements
The compound has been integrated into the active layer of bulk heterojunction organic photovoltaics to improve device performance. This highlights its contribution to enhancing solar cell efficiency through improved charge separation and transport, marking its importance in renewable energy technologies (Chen et al., 2012).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body, influencing their function and leading to various physiological effects .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of these targets .
Biochemical Pathways
Based on the structure of the compound, it may be involved in various biochemical reactions, including redox reactions, signal transduction pathways, and enzymatic reactions .
Pharmacokinetics
Based on its chemical structure, it is likely that the compound is absorbed through the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted through the kidneys .
Result of Action
Based on the known effects of similar compounds, it may influence cellular signaling, enzyme activity, and gene expression, leading to various physiological effects .
Action Environment
The action, efficacy, and stability of 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For example, extreme temperatures or pH levels may affect the stability of the compound, while the presence of other compounds may influence its efficacy through competitive or non-competitive interactions .
Safety and Hazards
properties
IUPAC Name |
1-(5-bromothiophen-2-yl)-2,2-dihydroxyethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2,6,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HURJBJVXFHMXNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C(=O)C(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680556 | |
Record name | 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethanone | |
CAS RN |
852619-28-4 | |
Record name | 1-(5-Bromothiophen-2-yl)-2,2-dihydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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